molecular formula C23H27N3O5S2 B2714721 ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865246-74-8

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2714721
CAS No.: 865246-74-8
M. Wt: 489.61
InChI Key: BGYNEASZAHNCQL-VHXPQNKSSA-N
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Description

Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group at position 6, an imino-linked benzoyl group bearing a diethylsulfamoyl moiety, and an ethyl acetate ester side chain. However, unlike sulfonylureas, which typically incorporate triazine rings, this compound’s benzothiazole scaffold may confer distinct physicochemical and biological properties, such as altered enzyme binding affinity or environmental stability.

Properties

IUPAC Name

ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-25(6-2)33(29,30)18-11-9-17(10-12-18)22(28)24-23-26(15-21(27)31-7-3)19-13-8-16(4)14-20(19)32-23/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNEASZAHNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of the benzoyl and diethylsulfamoyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the diethylsulfamoyl group to a simpler amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or diethylsulfamoyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring and diethylsulfamoyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include sulfonylurea herbicides like metsulfuron-methyl , ethametsulfuron-methyl , and triflusulfuron-methyl , which share sulfonylurea or sulfonamide linkages but differ in core heterocycles and substituents . Key comparisons are outlined below:

Structural Features

Parameter Ethyl 2-[(2Z)-2-{[4-(Diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Metsulfuron-Methyl Triflusulfuron-Methyl
Core Heterocycle Benzothiazole Triazine Triazine
Sulfonamide Group Diethylsulfamoyl Methoxy Trifluoroethoxy
Ester Group Ethyl acetate Methyl benzoate Methyl benzoate
Key Substituents 6-Methylbenzothiazole, benzoyl-imino 4-Methoxy-6-methyltriazine 4-Dimethylamino-6-trifluoroethoxytriazine

Functional Implications

  • Mode of Action: Sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis.
  • Solubility and Bioavailability : The diethylsulfamoyl group likely enhances lipophilicity compared to methoxy or trifluoroethoxy substituents, influencing soil adsorption and plant uptake.
  • Environmental Persistence : Triazine-based herbicides (e.g., metsulfuron-methyl) exhibit moderate soil half-lives (30–60 days). The benzothiazole scaffold may confer greater stability against microbial degradation due to reduced electronegativity in the heterocycle.

Efficacy and Selectivity

For example:

  • Metsulfuron-methyl : Effective at 4–8 g/ha against broadleaf weeds due to its methoxy-triazine group’s strong ALS affinity .
  • Triflusulfuron-methyl : The trifluoroethoxy group enhances activity against resistant weeds but increases soil persistence.
  • Target Compound : The diethylsulfamoyl group may reduce ALS binding compared to triazine derivatives but improve translocation within plants via lipophilicity.

Biological Activity

Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, also known as a derivative of benzothiazole, has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzothiazole moiety, which is known for its diverse pharmacological properties.

  • IUPAC Name : Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
  • CAS Number : 865247-52-5
  • Molecular Formula : C22H26N4O7S3
  • Molecular Weight : 554.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various disease pathways. Research indicates that derivatives of benzothiazole can act as inhibitors for several enzymes, including proteases associated with viral replication.

Antiviral Activity

A study focusing on benzothiazole derivatives highlighted their potential as inhibitors against the Dengue virus NS2B/NS3 protease. The synthesized compounds exhibited significant inhibitory effects, with IC50 values in the micromolar range. This suggests that this compound could be a promising candidate for further development as an antiviral agent targeting similar proteases in other viruses .

Biological Activity Overview

Activity Type Description Reference
Antiviral Inhibits Dengue virus protease; potential for broader antiviral applications.
Anticancer Investigated for effects on various cancer cell lines; shows promise in inhibiting tumor growth.
Antimicrobial Exhibits activity against certain bacterial strains; potential for development into antimicrobial agents.

Case Studies and Research Findings

  • Antiviral Efficacy Against Dengue Virus
    • In a study published in PubMed Central, several benzothiazole derivatives were synthesized and tested for their ability to inhibit the NS2B/NS3 protease of the Dengue virus. The results indicated that these compounds could effectively suppress viral replication, suggesting a potential therapeutic application in treating Dengue infections .
  • Anticancer Properties
    • Research conducted on various benzothiazole derivatives has shown that they can induce apoptosis in cancer cells. A specific focus was on their ability to inhibit cell proliferation in hepatocellular carcinoma models, indicating their potential as anticancer agents .
  • Antimicrobial Activity
    • Preliminary studies have demonstrated that ethyl 2-[(2Z)-... exhibits antimicrobial properties against specific strains of bacteria. This opens avenues for its use in developing new antimicrobial therapies .

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